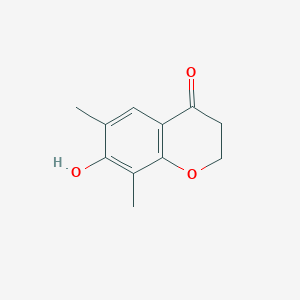

6,8-Dimethyl-7-hydroxychroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

7-hydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C11H12O3/c1-6-5-8-9(12)3-4-14-11(8)7(2)10(6)13/h5,13H,3-4H2,1-2H3 |

InChI Key |

CIAWBHRPHVSGHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1O)C)OCCC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations of 6,8 Dimethyl 7 Hydroxychroman 4 One and Its Analogues

Conventional Synthetic Approaches to the Chromanone Skeleton

Traditional methods for the synthesis of the chromanone core have been well-established, providing reliable, albeit sometimes harsh, routes to this important heterocyclic system. These approaches often involve multi-step sequences and classical cyclization reactions that have been refined over decades.

Multi-Step Reaction Pathways and Strategic Intermediate Synthesis

The construction of polysubstituted chromanones like 6,8-Dimethyl-7-hydroxychroman-4-one typically commences with readily available phenolic precursors. A logical starting material for this specific target would be 2,4-dimethylresorcinol. The synthesis often proceeds through the formation of a key intermediate, a β-phenoxypropionic acid or a related derivative, which is then induced to cyclize.

One common multi-step approach involves the initial acylation of the substituted phenol. For instance, the synthesis of 7-hydroxychroman-4-one can be achieved by the acylation of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, followed by cyclization in a basic medium like a 2 M sodium hydroxide solution. A similar strategy could be adapted for 2,4-dimethylresorcinol to yield the target compound.

Another established route is the tandem oxa-Michael addition/cyclization of a phenol with an α,β-unsaturated nitrile, such as acrylonitrile. This method, however, can be plagued by long reaction times. The initial Michael addition of the phenol to acrylonitrile, catalyzed by a base like potassium carbonate in tert-butanol, yields a 3-aryloxypropanenitrile intermediate. Subsequent intramolecular Houben-Hoesch type cyclization, often promoted by strong acids like a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid, affords the desired chroman-4-one researchgate.net.

A general representation of a multi-step synthesis of a 7-hydroxychroman-4-one is depicted below:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Resorcinol, 3-Chloropropionic acid | Trifluoromethanesulfonic acid | 2',4'-Dihydroxy-3-chloropropiophenone |

| 2 | 2',4'-Dihydroxy-3-chloropropiophenone | 2 M NaOH | 7-Hydroxychroman-4-one |

Classical Cyclization Reactions (e.g., Baker-Venkataraman Rearrangement, Claisen Condensation)

Classical name reactions remain a cornerstone in the synthesis of the chromanone framework. The Baker-Venkataraman rearrangement is a pivotal reaction for the formation of 1,3-diketones, which are direct precursors to chromones and can be reduced to chromanones. The rearrangement involves the base-catalyzed intramolecular acyl transfer of an o-acyloxyacetophenone wikipedia.orgalfa-chemistry.com. The resulting 1,3-diketone can then undergo an acid-catalyzed cyclodehydration to form the chromone (B188151) ring wikipedia.org.

The mechanism of the Baker-Venkataraman rearrangement proceeds via the formation of an enolate from the acetophenone, which then attacks the ester carbonyl in an intramolecular fashion. Ring-opening of the resulting cyclic alkoxide yields the more stable phenolate of the 1,3-diketone wikipedia.org.

The Claisen condensation is another fundamental carbon-carbon bond-forming reaction utilized in chromanone synthesis ijrpc.com. This reaction typically involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In the context of chromanone synthesis, a crossed Claisen condensation between a substituted 2-hydroxyacetophenone and an appropriate ester can generate the key 1,3-dicarbonyl intermediate necessary for cyclization ijrpc.com. The efficiency of the Claisen condensation can be improved by the preformation of the enolate of the acetophenone using a strong base like sodium hydride before the addition of the ester researchgate.net.

| Reaction | Starting Material | Key Intermediate | Product |

| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone | 1,3-Diketone | Chromone (after cyclization) |

| Claisen Condensation | 2-Hydroxyacetophenone and Ester | 1,3-Diketone | Chromone (after cyclization) |

Catalyst-Mediated Synthesis (e.g., Brønsted Acid/Base, Palladium Catalysis)

Modern synthetic chemistry has seen a surge in the development of catalyst-mediated reactions for the construction of heterocyclic systems, offering milder reaction conditions and improved efficiencies.

Brønsted acids and bases are frequently employed as catalysts for the cyclization step in chromanone synthesis. Acids such as p-toluenesulfonic acid, polyphosphoric acid, and even strong acids like hydrochloric acid and hydriodic acid have been utilized to promote the intramolecular condensation to form the chromanone ring ijrpc.com. For instance, Brønsted acids can catalyze the cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols researchgate.net. Similarly, chiral Brønsted acids have been developed for the enantioselective synthesis of chromanones and related compounds nih.gov.

Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of chromanones. Palladium(II)-catalyzed Wacker-type oxidative cyclization of appropriate precursors provides a novel route to 2-methylchromanones wikipedia.orgresearchgate.net. This reaction proceeds under mild conditions and involves an unusual 1,5-hydride alkyl to palladium migration. Furthermore, palladium-catalyzed methodologies have been developed for the site-selective functionalization of the chromone skeleton at the C-3 and C-5 positions, allowing for the introduction of various substituents nih.govresearchgate.net. Palladium-catalyzed annulation reactions have also been employed to construct fused polycyclic systems containing the chromone motif rsc.org.

Green Chemistry Principles in the Synthesis of Chromanones

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chromanones.

Solvent-Free Reaction Conditions (e.g., Microwave-Assisted Synthesis)

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions , often facilitated by techniques like grinding or microwave irradiation, offer significant environmental benefits. For instance, the synthesis of dihydropyrano[3,2-c]chromene derivatives has been achieved in a one-pot, three-component condensation under solvent-free conditions using a catalytic amount of DABCO nih.gov. Similarly, the use of recyclable catalysts like KHSO4 under solvent-free conditions for the synthesis of flavones and chromones represents an environmentally friendly approach .

Microwave-assisted synthesis has proven to be a particularly effective green technique for the synthesis of chromanones and their derivatives. Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions nih.govmdpi.comnih.gov. The base-promoted condensation of 2-hydroxyacetophenones with aliphatic aldehydes to afford 2-alkyl-substituted 4-chromanones has been efficiently achieved using microwave irradiation nih.gov. This method has been successfully applied to the synthesis of a series of substituted chromone and chroman-4-one derivatives researchgate.net.

| Green Chemistry Approach | Description | Example |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and environmental impact. | DABCO-catalyzed synthesis of dihydropyrano[3,2-c]chromenes. |

| Microwave-Assisted Synthesis | Microwave irradiation is used as an energy source to accelerate reactions. | Base-promoted condensation of 2-hydroxyacetophenones and aldehydes. |

Utilization of Sustainable Reagents and Catalysts

The use of sustainable reagents and recyclable catalysts is another important aspect of green chemistry in chromanone synthesis. The development of solid acid catalysts, such as supported trifluoromethanesulfonic acid, provides an alternative to corrosive and difficult-to-handle mineral acids ijrpc.com. These solid catalysts can often be recovered and reused, reducing waste and cost.

The use of potassium hydrogen sulfate (B86663) (KHSO4) as a recyclable catalyst for the cyclodehydration of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanodiones to form flavones and chromones is a prime example of a green catalytic system . This method offers excellent yields and easy separation and recovery of the catalyst, minimizing the environmental impact of the process.

Regioselective and Stereoselective Synthesis of this compound and its Derivatives

The regioselective and stereoselective synthesis of polysubstituted chroman-4-ones like this compound presents a considerable challenge due to the need for precise control over the placement of multiple substituents on the aromatic ring and the potential for creating stereocenters.

A plausible synthetic route to this compound involves a multi-step process. The synthesis of the core 7-hydroxychroman-4-one structure can be achieved starting from resorcinol. One established method involves the acylation of resorcinol with 3-chloropropionic acid in the presence of a strong acid catalyst like trifluoromethanesulfonic acid to yield 2',4'-dihydroxy-3-chloropropiophenone. Subsequent intramolecular cyclization of this intermediate under basic conditions, for instance, in a sodium hydroxide solution, affords 7-hydroxychroman-4-one.

Following the successful synthesis of the 7-hydroxychroman-4-one scaffold, the next critical step is the regioselective introduction of two methyl groups at the C-6 and C-8 positions. While direct regioselective C-H methylation of the chroman-4-one ring is challenging, alternative strategies involving directed ortho-metalation or the use of precursors with the desired substitution pattern are often employed for related structures. For instance, the synthesis of 6,8-dimethyl-2-pentylchroman-4-one has been reported starting from 3',5'-dimethyl-2'-hydroxyacetophenone, highlighting the feasibility of constructing the 6,8-dimethyl substituted chroman-4-one core.

C-H Functionalization and Directed Cyclizations

Modern synthetic chemistry has increasingly turned to C-H functionalization as a powerful tool for the efficient construction of complex molecules, and the synthesis of chromanones is no exception. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. The chroman-4-one scaffold possesses several C-H bonds that can be selectively functionalized.

Transition metal-catalyzed C-H activation is a prominent strategy. The carbonyl group at the C-4 position of the chromanone ring can act as a directing group, facilitating the regioselective functionalization of the C-5 position through the formation of a metallacyclic intermediate. While this is a common strategy for C-5 functionalization, achieving selective functionalization at other positions, such as C-6 and C-8 as required for the target molecule, often necessitates different strategies or starting materials with appropriate directing groups.

Directed cyclization reactions are also fundamental to the synthesis of the chroman-4-one core. A common approach involves the intramolecular oxa-Michael addition of a phenol to an α,β-unsaturated carbonyl system. For instance, the reaction of a suitably substituted 2'-hydroxychalcone can be induced to cyclize under basic or acidic conditions to form the corresponding flavanone (B1672756) (2-phenylchroman-4-one). The regioselectivity of this cyclization is dictated by the substitution pattern of the starting phenol.

While direct C-H functionalization for the synthesis of this compound is not extensively documented, the principles of directed metalation and cyclization of appropriately substituted precursors remain a viable and powerful strategy.

Asymmetric Synthesis Approaches for Chiral Chromanones

The introduction of chirality into the chroman-4-one framework is of paramount importance, as the stereochemistry often plays a crucial role in the biological activity of these compounds. Asymmetric synthesis of chiral chromanones can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromanones. Chiral amines, thioureas, and squaramides have been successfully employed as catalysts in enantioselective intramolecular oxa-Michael additions of 2'-hydroxychalcones to afford chiral flavanones with high enantiomeric excess. For instance, a squaramide-catalyzed domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins has been shown to produce polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. researchgate.netrsc.org

Transition metal catalysis also offers effective routes to chiral chromanones. Chiral N,N'-dioxide/metal complexes have been utilized in the asymmetric vinylogous addition of butenolide to 2-ester substituted chromones, yielding chiral chromanone lactones with high diastereo- and enantioselectivity. researchgate.net This methodology has been successfully applied to chromones with disubstitution at the 6- and 8-positions, affording the corresponding adducts in moderate yield and with high enantiomeric excess (96-99% ee). researchgate.net

Another approach involves the asymmetric reduction of a prochiral chromone to a chiral chromanone. However, this method can be challenging due to the potential for over-reduction to the corresponding alcohol. Nevertheless, asymmetric hydrogenation of chromones using chiral rhodium or iridium complexes has been reported to yield enantioenriched chromanones. nih.gov

The following table summarizes selected examples of asymmetric synthesis of substituted chromanones, demonstrating the high levels of enantioselectivity that can be achieved with modern catalytic systems.

Table 1: Examples of Asymmetric Synthesis of Substituted Chromanones

| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Chiral Squaramide | 2-Hydroxynitrostyrene & β-nitroolefin | Polysubstituted Chiral Chroman | up to 82 | up to 99 |

| Chiral N,N'-dioxide/Sc(OTf)₃ | 6,8-Disubstituted Chromone | Chiral Chromanone Lactone Adduct | Moderate | 96-99 |

| Chiral Rhodium Complex | 2-Carboxy-4-chromone | Chiral 2-Carboxychroman-4-one | - | 81 |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction times, and ensure the scalability of the process. For the synthesis of this compound and its analogues, several parameters can be fine-tuned to enhance the efficiency of the reaction.

Key factors that influence the outcome of chromanone synthesis include the choice of catalyst, solvent, temperature, and base or acid. For instance, in the synthesis of 2-alkyl-substituted chroman-4-ones via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition, microwave irradiation has been shown to be an efficient heating method. nih.gov Performing the reaction in ethanol with diisopropylamine (DIPA) as the base at elevated temperatures (160–170 °C) for a short duration (1 hour) can provide moderate to high yields of the desired products. nih.govacs.org

The substitution pattern of the starting materials can significantly impact the reaction outcome. It has been observed that electron-deficient 2'-hydroxyacetophenones tend to give higher yields of the desired chroman-4-ones, whereas electron-donating groups can lead to the formation of byproducts from self-condensation of the aldehyde, thereby lowering the yield. nih.gov

The choice of solvent can also be crucial. In some asymmetric reactions, a mixture of solvents may be necessary to ensure the solubility of polysubstituted chromone substrates. researchgate.net Furthermore, the use of additives can sometimes improve the stereoselectivity of a reaction.

Systematic screening of reaction parameters is often necessary to identify the optimal conditions for a specific transformation. This can involve varying the catalyst, ligand, solvent, temperature, and reaction time to achieve the desired outcome. The table below illustrates a hypothetical optimization of the cyclization step in a chromanone synthesis.

Table 2: Hypothetical Optimization of a Chromanone Synthesis Reaction

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | K₂CO₃ | Toluene (B28343) | 80 | 24 | 45 |

| 2 | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene | 80 | 24 | 62 |

| 3 | Pd(OAc)₂ (5) | Cs₂CO₃ | Dioxane | 100 | 12 | 75 |

| 4 | PdCl₂(dppf) (5) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |

| 5 | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 85 |

By systematically evaluating these parameters, chemists can develop robust and efficient synthetic routes to this compound and a diverse range of its analogues, paving the way for further exploration of their chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 6,8 Dimethyl 7 Hydroxychroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms. For 6,8-Dimethyl-7-hydroxychroman-4-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of its complex structure.

1D NMR (¹H, ¹³C) for Backbone and Substituent Characterization

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides the initial and fundamental data for characterizing the molecular backbone and its substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, characteristic signals are expected for the aromatic protons, the methylene (B1212753) protons of the chroman ring, the methyl groups, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of neighboring functional groups. For instance, the protons on the aromatic ring will appear in the downfield region (typically δ 6.0-8.0 ppm), while the methyl protons will be found in the upfield region (around δ 2.0-2.5 ppm). The methylene protons at position 3 of the chroman-4-one scaffold typically show a signal around 2.70 ppm due to the influence of the adjacent carbonyl and alkoxy groups. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it. For this compound, signals for the carbonyl carbon (C4), the aromatic carbons, the carbons of the heterocyclic ring (C2 and C3), and the methyl carbons are observed. The carbonyl carbon is typically found significantly downfield (around δ 190 ppm), while the aromatic and heterocyclic carbons appear in the intermediate region, and the aliphatic methyl carbons are observed in the upfield region of the spectrum. The analysis of substituent effects on the ¹³C chemical shifts of 2,2-dimethylchroman-4-one (B181875) derivatives has been a subject of study. mdpi.comnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~79.0 |

| H3 | ~2.70 | ~45.0 |

| C4 | - | ~192.0 |

| C4a | - | ~118.0 |

| C5 | ~7.60 | ~127.0 |

| H5 | ||

| C6 | - | ~125.0 |

| C7 | - | ~158.0 |

| H-hydroxyl | Variable | - |

| C8 | - | ~115.0 |

| C8a | - | ~161.0 |

| 6-CH₃ | ~2.20 | ~15.0 |

| 8-CH₃ | ~2.30 | ~10.0 |

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

While 1D NMR provides essential information, 2D NMR techniques are indispensable for establishing the precise connectivity of atoms and their spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methylene protons at position 2 and 3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signal to its corresponding carbon atom in the backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for piecing together the molecular structure. For instance, HMBC can show correlations from the methyl protons to the aromatic carbons they are attached to (C6 and C8), as well as to adjacent carbons, confirming the substitution pattern on the aromatic ring. nih.govbas.bg It can also confirm the connectivity within the chroman-4-one ring system. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the three-dimensional structure and stereochemistry of the molecule.

Interactive Data Table: Key 2D NMR Correlations for this compound

| Experiment | Correlation Type | Expected Correlations |

| COSY | ¹H-¹H | H2 with H3 |

| HSQC | ¹H-¹³C (¹J) | H2 with C2, H3 with C3, H5 with C5, 6-CH₃ with C(6-CH₃), 8-CH₃ with C(8-CH₃) |

| HMBC | ¹H-¹³C (²⁻³J) | H2 with C3 & C4, H3 with C2 & C4, H5 with C4, C6 & C7, 6-CH₃ with C5, C6 & C7, 8-CH₃ with C7, C8 & C8a |

| NOESY | ¹H-¹H (Spatial) | H5 with 6-CH₃, 6-CH₃ with 7-OH, 8-CH₃ with H-C(2) |

Solid-State NMR Techniques for Conformational Analysis

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can reveal details about the specific conformation adopted in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For chroman-6-ol (B1254870) derivatives, ssNMR has been used to study their structural and dynamic properties. nih.gov This can be particularly insightful for understanding intermolecular interactions and packing effects in the solid state, which can influence the molecule's physical and biological properties. The study of 6-chromanyl ethereal derivatives using ¹³C CP MAS NMR has provided insights into the conformational analysis of the chroman ring system. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with very high precision. This allows for the determination of the exact elemental composition of a molecule, a crucial step in its identification. For this compound (C₁₁H₁₂O₃), HRMS would provide a measured mass that is extremely close to its calculated exact mass (192.07864 g/mol ).

Beyond determining the molecular formula, HRMS, often coupled with fragmentation techniques (MS/MS), provides valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments can help to identify the different substructures within the molecule. For example, the fragmentation of the chroman-4-one ring would lead to specific daughter ions that can confirm the presence of this core structure.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Calculated Exact Mass | 192.07864 |

| Observed [M+H]⁺ | ~193.086 |

| Key Fragmentation Pathways | Retro-Diels-Alder reaction of the chroman ring, loss of methyl groups, loss of CO. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be observed for the key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A strong, sharp peak around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of the ketone in the chroman-4-one ring. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would show bands corresponding to aromatic C=C stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations are often particularly strong. For a related compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, Raman shifts have been identified for C-H stretching, CH₂ and CH₃ deformations, and various ring vibrations. niscpr.res.in For flavone (B191248) derivatives, the most intense lines in the normal Raman spectra are often in the C=O stretching region (near 1600 cm⁻¹). researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl) | 3200-3600 (broad) | ~3400 | Stretching |

| C-H (aromatic) | 3000-3100 | ~3050 | Stretching |

| C-H (aliphatic) | 2850-2960 | ~2930 | Stretching |

| C=O (ketone) | 1680-1700 (strong) | ~1680 | Stretching |

| C=C (aromatic) | 1400-1600 | ~1600, ~1450 | Stretching |

| C-O (ether) | 1200-1300 | ~1250 | Stretching |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Geometry

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms (including their stereochemistry) can be determined.

For this compound, an X-ray crystal structure would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the chroman-4-one ring (e.g., half-chair, boat). In related chroman-6-ol derivatives, both 2-exo-3-endo and 2-endo-3-exo conformations of the heterocyclic ring have been observed. nih.gov

Stereochemistry: If the molecule is chiral, X-ray crystallography can determine its absolute stereochemistry.

Intermolecular interactions: It reveals how the molecules pack in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking. For instance, in the crystal structure of 7-hydroxy-5-methoxy-6,8-dimethylflavanone, strong O-H···O hydrogen bonds between the hydroxyl and carbonyl groups are observed, along with π-π stacking interactions. nih.govresearchgate.net

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| **β (°) ** | ~105 |

| Z | 4 |

| Key Hydrogen Bonds | O-H···O=C (intermolecular) |

Note: This data is hypothetical and would need to be determined experimentally.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Chiral Analogues

Chiroptical techniques exploit the differential interaction of chiral molecules with left and right circularly polarized light. This interaction provides unique information about the spatial arrangement of atoms, making it invaluable for assigning the absolute configuration of enantiomers.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides a fingerprint of the molecule's stereochemistry. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the electronic transitions of the chromophores within the chiral environment of the molecule. For chroman-4-ones, the carbonyl group and the substituted benzene (B151609) ring are the principal chromophores. The helicity of the dihydropyran ring, which is determined by the configuration at the stereogenic center (typically C2), plays a crucial role in the observed CD spectrum.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.netslideshare.netwikipedia.org An ORD spectrum displays Cotton effects in the regions of the chromophore's absorption bands. The shape, sign, and magnitude of these Cotton effects are characteristic of the molecule's absolute configuration. researchgate.net

The stereochemical assignment of chiral analogues of this compound relies on the careful analysis of their CD and ORD spectra, often in conjunction with quantum chemical calculations. The presence of a hydroxyl group at the C7 position and methyl groups at C6 and C8 can significantly influence the electronic properties of the aromatic chromophore and, consequently, the chiroptical properties of the molecule.

Detailed Research Findings

While specific chiroptical data for chiral analogues of this compound are not extensively documented in publicly available literature, the principles for their stereochemical assignment can be inferred from studies on structurally related chroman-4-ones and other chiral chromanes.

Research on chiral 2-substituted chromanes has established a correlation between the helicity of the dihydropyran ring and the sign of the specific optical rotation (SOR). For many 2-aliphatic substituted chromanes, a P-helicity (clockwise twist when viewed from the front) of the dihydropyran ring generally corresponds to a positive SOR, while an M-helicity (counter-clockwise twist) corresponds to a negative SOR. However, the substituents on the aromatic ring can influence this correlation.

A notable study on 2-(hydroxymethyl)-2,5,7,8-tetramethyl-chroman-6-ol highlighted the profound effect of a phenolic hydroxyl group on the CD spectrum. The sign of the ¹Lb Cotton effect was found to be highly dependent on the solvent and the conformation of the hydroxyl group relative to the phenyl plane. This indicates that for chiral analogues of this compound, the orientation of the C7-hydroxyl group will be a critical factor in interpreting their CD spectra for stereochemical assignment.

In the absence of direct experimental data for the target analogues, the following table illustrates the type of data that would be generated in a typical chiroptical study for the stereochemical assignment of a hypothetical chiral analogue, (R)- and (S)-2-ethyl-6,8-dimethyl-7-hydroxychroman-4-one. The data is based on established principles for similar compounds.

Table 1: Hypothetical Chiroptical Data for Enantiomers of a 2-Ethyl-6,8-dimethyl-7-hydroxychroman-4-one Analogue

| Compound | Absolute Configuration | Specific Optical Rotation [α]D (c, solvent) | CD Cotton Effect (λ [nm], Δε [M-1cm-1]) |

|---|---|---|---|

| Enantiomer 1 | (R) | + (Positive) | Positive Cotton effect around 330 nm (n→π), Negative Cotton effect around 280 nm (π→π) |

| Enantiomer 2 | (S) | - (Negative) | Negative Cotton effect around 330 nm (n→π), Positive Cotton effect around 280 nm (π→π) |

The determination of the absolute configuration would involve comparing the experimentally measured CD and ORD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). A good correlation between the experimental and calculated spectra for a particular enantiomer allows for an unambiguous assignment of its absolute configuration.

Computational and Theoretical Chemistry Investigations of 6,8 Dimethyl 7 Hydroxychroman 4 One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of chroman-4-one derivatives. DFT calculations allow for the optimization of molecular geometry and the prediction of various spectroscopic and reactivity parameters. These theoretical approaches are often used in conjunction with experimental work to provide a more complete understanding of the molecule .

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. aimspress.comresearchgate.net

For chroman-4-one derivatives, the distribution of HOMO and LUMO orbitals is influenced by the substituents on the aromatic ring. The HOMO orbitals are often located on the substituted part of the molecule, indicating that substitutions can enhance the electron-donating ability. researchgate.net Conversely, the LUMO orbitals may resemble those of the unsubstituted molecule, suggesting a smaller impact on the electron-accepting ability. researchgate.net

Table 1: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific HOMO/LUMO energy values for 6,8-Dimethyl-7-hydroxychroman-4-one were found in the provided search results.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) and Comparison with Experimental Data

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT to calculate theoretical NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com For chroman-4-one derivatives, DFT-predicted chemical shifts for the aromatic moiety generally show good correlation with experimental values. mdpi.com However, this correlation may not extend as well to the heterocyclic ring of the chroman-4-one scaffold. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.gov The calculated absorption wavelengths can be compared with experimental spectra to understand the electronic transitions occurring within the molecule. The HOMO-LUMO gap is directly related to the lowest energy electronic excitation observed in the UV-Vis spectrum. ossila.com

IR Spectroscopy: Theoretical vibrational frequencies (IR) can be calculated using DFT. nih.gov The calculated frequencies and their corresponding vibrational modes are often compared with experimental FT-IR spectra to aid in the assignment of observed absorption bands. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of flexible molecules like this compound are often dependent on their three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For related chroman derivatives, studies have shown that the dihydropyran ring can undergo pseudorotation. researchgate.net The presence of substituents can influence the conformational preferences and rigidity of the molecule. researchgate.net Computational methods, such as DFT, can be used to optimize the geometries of different conformers and calculate their relative energies, providing insight into the conformational energy landscape. mdpi.com For some chroman derivatives, variable temperature NMR experiments have been used to study the dynamic processes and determine the energy barriers for conformational changes. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

Investigation of Dynamic Behavior and Conformational Stability in Solution

MD simulations can model the movement of atoms in a molecule in the presence of a solvent, providing insights into its conformational dynamics and stability in a more realistic environment. These simulations can reveal how the molecule explores different conformations and the timescales of these changes. For similar chroman systems, dynamic ¹³C NMR studies in solution have been used to investigate conformational preferences and the rigidity of the molecular structure. researchgate.net

Solvent Effects on Molecular Properties and Interactions

The solvent environment can have a significant impact on the properties and behavior of a molecule. Computational studies can incorporate solvent effects, for example, by using implicit solvent models or by explicitly including solvent molecules in the simulation box. Studies on other molecules have shown that the HOMO-LUMO gap can be influenced by the solvent, suggesting that the reactivity of the molecule can change in different environments. aimspress.com For instance, a smaller HOMO-LUMO gap in a particular solvent indicates higher reactivity in that medium. aimspress.com

Molecular Docking and Ligand-Protein Interaction Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, these studies are crucial for identifying potential protein targets and understanding the basis of its biological activity.

While specific docking studies targeting this compound are not extensively documented in publicly available literature, research on analogous chroman-4-one structures provides a strong basis for predicting its behavior. Chroman-4-one derivatives have been identified as a "privileged structure" in medicinal chemistry, showing a wide range of biological activities by binding to various protein targets. nih.govnih.gov

Studies on similar compounds, such as 3-benzylidene chroman-4-one analogs, have shown through computational analysis that they exhibit excellent binding efficacy to targets like vanin-1, estrogen receptors (ERs), and the Akt enzyme. tandfonline.com For instance, in a study of (E)-3-benzylidene-chroman-4-one against fungal targets, molecular docking predicted negative binding energy values, indicating affinity for all evaluated targets, with a particularly strong predicted affinity for thymidylate synthase. semanticscholar.org Another study on chromone (B188151) derivatives as Monoamine Oxidase (MAO) inhibitors identified a compound with a high docking score of -10.402 kcal/mol, suggesting a strong and favorable binding interaction. nih.gov

These findings suggest that this compound likely has the potential to bind to a variety of protein active sites. The specific binding affinity would be influenced by the unique substitution pattern of the 7-hydroxy group and the 6,8-dimethyl groups on the chroman-4-one scaffold. These groups can significantly alter the electronic and steric properties of the molecule, thereby modulating its interaction with protein residues. For example, research on SIRT2 inhibitors based on the chroman-4-one scaffold has shown that substitutions at the 6- and 8-positions are favorable for activity. nih.gov

Table 1: Predicted Binding Affinities of a Related Chroman-4-one Derivative against Fungal Targets This table is based on data for (E)-3-benzylidene-chroman-4-one and is illustrative of the types of predictions made for this class of compounds.

| Molecular Target | PDB ID | Binding Energy (kJ/mol) |

|---|---|---|

| Thymidylate Synthase | 5UIV | -102.589 |

| Cytochrome P450 | 5V5Z | -98.382 |

| Secreted Aspartyl Protease | 2QZX | -92.839 |

Data sourced from in silico evaluation of (E)-3-benzylidene-chroman-4-one. semanticscholar.org

The specific molecular interactions between a ligand and its protein target are fundamental to its biological effect. For this compound, the key interaction types are predicted to be hydrogen bonding and pi-stacking, based on both its intrinsic structure and studies of related compounds.

The 7-hydroxy group and the carbonyl group at position 4 are prime sites for forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the carbonyl group can act as a hydrogen bond acceptor. These interactions are consistently observed in docking studies of similar compounds. For example, docking studies of a chromone derivative with Monoamine Oxidase B revealed binding interactions with amino acid residues TYR326, TYR398, and LYS296, which are capable of forming such bonds. nih.gov

The aromatic ring of the chroman-4-one core provides the basis for pi-stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp) within a protein's binding pocket. These interactions are crucial for the stable anchoring of the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful predictive tools in drug discovery and toxicology. While a specific QSAR model for this compound has not been published, numerous QSAR studies on the broader class of chroman-4-one and chromone derivatives have been successfully developed. nih.govresearchgate.netfrontiersin.org

These studies highlight the importance of various molecular descriptors in determining the biological activity of these compounds. For example, a 3D-QSAR study on 8-substituted chromen-4-one derivatives as agonists for the GPR35 receptor indicated that steric, electrostatic, and hydrophobic properties play a significant role in their activity. researchgate.net Another study on 3-iodochromone derivatives as fungicides found that descriptors such as DeltaEpsilonC, T_2_Cl_6, and ZCompDipole were major influencers of fungicidal activity. frontiersin.org

For this compound, a QSAR model would likely incorporate descriptors that quantify the effects of the methyl and hydroxyl groups on the aromatic ring. These would include:

Topological descriptors: Describing the atomic connectivity and shape of the molecule.

Electronic descriptors: Quantifying the electron distribution, such as partial charges and dipole moments, influenced by the electron-donating methyl groups and the hydroxyl group.

Steric descriptors: Accounting for the size and bulk of the dimethyl substitutions.

Table 2: Examples of Descriptor Classes Used in QSAR Models for Chromone Derivatives

| QSAR Study Subject | Key Descriptor Types | Biological Activity | Reference |

|---|---|---|---|

| 8-substituted chromen-4-ones | Steric, Electrostatic, Hydrophobic | GPR35 Agonist | researchgate.net |

| Chromone derivatives | Pharmacophore-based (AHRRR_1) | MAO Inhibition | nih.gov |

| 3-Iodochromone derivatives | Electronic, Topological | Fungicidal | frontiersin.org |

The development of a robust QSAR model for a series of compounds including this compound would enable the prediction of the activity of new, unsynthesized derivatives, thereby accelerating the discovery of more potent and selective molecules.

Reactivity and Reaction Pathway Prediction through Computational Methods

Computational methods are also employed to predict the reactivity of molecules and to elucidate potential reaction pathways. This is valuable for understanding a molecule's metabolic fate, its stability, and for optimizing its synthesis.

For the synthesis of chroman-4-one derivatives, computational studies can be used to predict the stability of intermediates and transition states, thereby guiding the choice of reaction conditions. For instance, in the synthesis of a 2-pentylchromone, computational studies were used to confirm the higher stability of the cis-isomer of a key 3-bromo-2-pentylchroman-4-one intermediate, which informed the subsequent reaction step. acs.org

The reactivity of this compound itself can be analyzed through calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack, which is fundamental to predicting its metabolic transformations and potential toxicological pathways. The electron-donating effects of the dimethyl and hydroxyl groups are expected to influence the electron density of the aromatic ring and thus its reactivity in, for example, electrophilic aromatic substitution reactions.

Mechanistic Investigations of Biological Activities of 6,8 Dimethyl 7 Hydroxychroman 4 One and Its Derivatives in Vitro and in Silico Perspectives

Antioxidant Mechanisms and Radical Scavenging Properties (In Vitro Assays)

The antioxidant potential of phenolic compounds is a cornerstone of their bioactivity. The 7-hydroxy group on the chroman core of 6,8-Dimethyl-7-hydroxychroman-4-one is predicted to be a key functional site for antioxidant action, primarily through its ability to donate a hydrogen atom to neutralize free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common in vitro methods used to evaluate the radical scavenging capacity of chemical compounds. nih.govresearchgate.net In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable violet-colored DPPH radical, reducing it to the yellow-colored diphenylpicrylhydrazine. nih.gov The change in color, measured spectrophotometrically, is proportional to the radical scavenging activity. nih.gov Similarly, the ABTS assay involves the reduction of the blue-green ABTS radical cation. nih.gov The ability of a compound to quench these radicals is often quantified by its IC₅₀ value, which is the concentration required to inhibit 50% of the radicals. nih.gov

Studies on various hydroxy-substituted flavonoids and chromones demonstrate that the presence and position of hydroxyl groups are critical for activity. For instance, isoflavones with hydroxyl groups at the C6 and C7 positions show significantly enhanced tyrosinase inhibitory activity, a principle that underscores the importance of the hydroxyl placement on the aromatic ring for molecular interactions. nih.gov It is therefore highly probable that this compound would exhibit significant DPPH and ABTS radical scavenging activity, directly attributable to its 7-hydroxy moiety.

Table 1: Representative DPPH and ABTS Radical Scavenging Activity of Structurally Related Phenolic Compounds

| Compound | Assay | IC₅₀ (µM) | Source |

| 6,7,4'-Trihydroxyisoflavone (B192597) | DPPH | Not Specified | nih.gov |

| Kojic Acid (Reference) | DPPH | 54.4 | nih.gov |

| Auranamide | NO Scavenging | 1.22 | dundee.ac.uk |

| Patriscabratine | NO Scavenging | 1.85 | dundee.ac.uk |

This table presents data from structurally related compounds to illustrate the potential activity. Data for this compound is not available in the cited literature.

Lipid peroxidation is a detrimental chain reaction initiated by free radicals attacking polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.gov A key indicator of lipid peroxidation is the formation of secondary products like malondialdehyde (MDA), which can be measured using the thiobarbituric acid reactive substances (TBARS) test. nih.govnih.gov Antioxidants can interrupt this process by scavenging the initiating radicals or the intermediate peroxyl radicals.

Dihydroquinoline-type antioxidants have been shown to inhibit ascorbic acid-induced in vitro lipid peroxidation in a dose-dependent manner. nih.gov The phenolic structure of this compound suggests it would be an effective inhibitor of lipid peroxidation. The 7-hydroxy group can donate its hydrogen atom to lipid peroxyl radicals, terminating the chain reaction and preventing the propagation of damage to cell membranes. This mechanism is fundamental to the protective effects of many natural and synthetic phenolic antioxidants.

Enzyme Inhibition/Activation Studies (In Vitro and In Silico)

The chromanone scaffold is present in many biologically active molecules known to interact with various enzymes. The specific substitution pattern of this compound likely confers selectivity towards certain enzyme targets.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medical applications. Studies on hydroxyisoflavones have revealed that the number and position of hydroxyl groups on the isoflavone (B191592) A-ring are crucial for inhibitory potency. nih.gov For example, 6,7,4'-trihydroxyisoflavone was identified as a potent competitive inhibitor of mushroom tyrosinase, significantly more active than its precursors and the reference compound, kojic acid. nih.gov This highlights the importance of the catechol-like arrangement, suggesting that the 7-hydroxy group of this compound could play a critical role in binding to the enzyme's active site.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. While no direct data exists for the target compound, various heterocyclic structures, including chromone (B188151) derivatives, are being explored for this purpose.

Other Enzymes: The broader class of flavonoids and related phenolics are known to interact with a wide array of enzymes, including kinases, which are central to cell signaling, and cyclooxygenases (COX), which are involved in inflammation. The vitamin E metabolite α-(13'-hydroxy)-6-hydroxychroman, for example, has been shown to regulate COX-2. nih.gov

The inhibitory mechanism of a compound like this compound would depend on the specific enzyme target. For enzymes like tyrosinase, competitive inhibition is a common mechanism for phenolic compounds. nih.gov This involves the inhibitor binding to the active site of the enzyme, preventing the natural substrate from binding. In silico molecular docking studies are invaluable tools for visualizing these interactions, predicting binding affinities, and identifying key amino acid residues that form hydrogen bonds or other interactions with the inhibitor's functional groups, such as the 7-hydroxy group. For other enzymes, non-competitive or irreversible inhibition mechanisms might be possible.

Anti-inflammatory Pathways Elucidation (Cellular Models, In Vitro)

The link between antioxidant and anti-inflammatory activities is well-established, as reactive oxygen species can trigger inflammatory signaling cascades. The potential anti-inflammatory effects of this compound can be explored using in vitro cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. nih.govnih.gov

Upon stimulation with LPS, these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The expression of enzymes responsible for their production, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is also upregulated. nih.gov

Studies on structurally related compounds provide insight into potential mechanisms:

A metabolite of vitamin E, α-(13'-hydroxy)-6-hydroxychroman, demonstrated anti-inflammatory potential by exerting transcriptional control over inflammatory cytokines and regulating COX-2 and iNOS in RAW264.7 macrophages. nih.gov

The isochroman (B46142) derivative 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) was found to suppress NO and PGE₂ production by inhibiting iNOS and COX-2 expression. nih.gov Further investigation revealed that DMHM's effects were mediated by the suppression of the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) MAPK pathways. nih.gov Additionally, it induced the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) via the Nrf2 pathway. nih.gov

Given these findings, it is plausible that this compound could exert anti-inflammatory effects by modulating similar key signaling pathways, such as NF-κB and MAPK, and by inducing cytoprotective antioxidant enzymes.

Table 2: Representative Anti-inflammatory Effects of Structurally Related Compounds in LPS-Stimulated Macrophages

| Compound | Cell Line | Effect | Pathway Implicated | Source |

| α-(13'-hydroxy)-6-hydroxychroman | RAW264.7 | Regulation of COX-2 and iNOS | Transcriptional Control | nih.gov |

| 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) | RAW264.7 & BV2 | Suppression of NO, PGE₂, COX-2, iNOS, IL-1β, IL-6 | NF-κB, JNK MAPK, Nrf2/HO-1 | nih.gov |

| Auranamide | RAW264.7 | Downregulation of NO, IL-1β, IL-6, TNF-α, COX-2, NF-κB | Nrf2/KEAP1 | dundee.ac.uk |

This table presents data from structurally related compounds to illustrate potential mechanisms. Data for this compound is not available in the cited literature.

Modulation of Pro-inflammatory Mediators (e.g., NO, Cytokines like IL-1, IL-6)

Research has shown that certain chromone and flavanone (B1672756) derivatives can effectively modulate pro-inflammatory mediators. For instance, studies on RAW264.7 macrophages, a common in vitro model for inflammation, have demonstrated that flavonoids can inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. nih.govnih.gov Specifically, 7-hydroxyflavone (B191518) and 7,8-dihydroxyflavone (B1666355) have been shown to dose-dependently reduce the production of NO, as well as other pro-inflammatory markers like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov This reduction is achieved by downregulating the mRNA expression of the enzymes and cytokines responsible for their production, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX2). nih.gov

Similarly, an isochroman-type fungal metabolite, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), suppressed the production of NO and pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells. nih.gov The anti-inflammatory effects of these compounds suggest their potential as lead structures for the development of new anti-inflammatory agents. nih.gov

Interactive Table: Inhibition of Pro-inflammatory Mediators by Chromone and Flavanone Derivatives

| Compound | Cell Line | Mediator Inhibited | Mechanism of Action |

|---|---|---|---|

| 7-Hydroxyflavone | RAW264.7 | NO, PGE2, TNF-α, IL-6 | Downregulation of iNOS, COX2, TNF-α, and IL-6 mRNA expression. nih.gov |

| 7,8-Dihydroxyflavone | RAW264.7 | NO, PGE2, TNF-α, IL-6 | Downregulation of iNOS, COX2, TNF-α, and IL-6 mRNA expression. nih.gov |

Effects on Signaling Pathways in Cellular Systems

The anti-inflammatory actions of these compounds are often linked to their ability to modulate key cellular signaling pathways. For example, the anti-inflammatory properties of DMHM are mediated by the suppression of the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways. nih.gov Furthermore, DMHM's anti-inflammatory activity is associated with the induction of heme oxygenase-1 (HO-1) expression through the activation of the nuclear factor erythroid 2-like 2 (Nrf2) pathway. nih.gov These findings indicate that chromone derivatives can interfere with the signaling cascades that lead to an inflammatory response. nih.gov

Antimicrobial Activity and Mechanistic Insights (In Vitro)

Derivatives of chroman-4-one have been investigated for their antimicrobial properties.

Synthetic derivatives of thiochroman-4-one (B147511), such as pyrazoles and isoxazoles, have demonstrated in vitro inhibitory activity against bacteria like Bacillus subtilis and Pseudomonas fluorescens. nih.gov One pyrazole (B372694) derivative of thiochroman-4-one was particularly effective against B. subtilis. nih.gov Additionally, certain chromone derivatives have shown significant antifungal activity against plant pathogenic fungi, including Fusarium oxysporum, Colletotrichum musae, and Penicillium italicum. nih.gov

While specific studies on this compound's effect on membrane potential and macromolecular biosynthesis are not detailed in the provided results, the general mechanism of action for some antimicrobial compounds involves disrupting these crucial cellular processes. For instance, the inhibition of DNA synthesis is a known effect of certain antibacterial agents. researchgate.net

DNA topoisomerase IV is a validated bacterial target for antimicrobial drugs. medchemexpress.comnih.gov Quinolone antibacterials, for example, convert Escherichia coli topoisomerase IV into a toxic adduct on DNA, leading to DNA damage and cell death. researchgate.net Some novel inhibitors of topoisomerase IV have been developed with potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. medchemexpress.com The development of dual gyrase and topoisomerase IV inhibitors is a strategy to minimize the emergence of bacterial resistance. nih.gov

Antineoplastic Potential and Cell Line Specificity (In Vitro Cytotoxicity)

Chroman-4-one derivatives have been a focus of research for their potential as anticancer agents. nih.gov A number of chalcones, which are precursors to flavonoids, have shown cytotoxic and anticancer properties. psu.edu

One such chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), isolated from Cleistocalyx operculatus, exhibited cytotoxic effects against several human cancer cell lines. psu.edunih.gov The SMMC-7721 (hepatocellular carcinoma) cell line was the most sensitive to DMC. psu.edunih.gov Treatment with DMC led to chromatin condensation and fragmentation, hallmarks of apoptosis, and an increase in the population of hypodiploid cells, further indicating apoptosis induction. psu.edunih.gov

Interactive Table: In Vitro Cytotoxicity of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

| Cell Line | IC50 (μM) | EC50 (μM) |

|---|---|---|

| SMMC-7721 (Hepatocellular carcinoma) | 32.3 ± 1.13 psu.edunih.gov | 9.0 ± 0.36 psu.edu |

| 8898 | 37.2 ± 2.15 psu.edu | 12.0 ± 0.79 psu.edu |

| HeLa (Cervical cancer) | 37.7 ± 1.64 psu.edu | 15.2 ± 0.62 psu.edu |

| GBC-SD | 81.3 ± 2.75 psu.edu | 45.5 ± 3.56 psu.edu |

| SPC-A-1 (Lung adenocarcinoma) | 84.6 ± 4.36 psu.edu | 30.2 ± 1.37 psu.edu |

Cytotoxicity Evaluation in Diverse Cancer Cell Lines

Derivatives of the chroman-4-one scaffold have demonstrated varied cytotoxic effects across a range of human cancer cell lines. nih.gov Systematic evaluations using methods like the MTT assay have been employed to determine the impact of these compounds on cell viability. nih.govnih.gov

Studies have shown that the cytotoxic profiles of chromanone derivatives can be highly dependent on the specific cell line and the substitution pattern on the chromanone core. nih.gov For instance, certain 3-methylidenechroman-4-ones displayed high cytotoxicity against leukemia cell lines (HL-60 and NALM-6) but had a weaker effect on breast adenocarcinoma (MCF-7) cells. nih.gov Notably, analog 14d was found to be more potent than the standard chemotherapeutic agent carboplatin (B1684641) against both HL-60 and NALM-6 cells. nih.gov

In another study, two chroman-4-one derivatives with 2-pyridylethyl substituents at the 2-position significantly reduced the proliferation of breast and lung cancer cells. gu.se The cytotoxic activity of chalcones derived from a natural precursor was also tested against breast cancer cell lines, with some compounds showing significant inhibitory effects on the growth of MCF-7, ZR-75-1, and MDA-MB-231 cells. nih.gov

The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. nih.gov Research has indicated that some chromanone derivatives exhibit enhanced selectivity for cancer cells, with significantly lower IC50 values against MCF-7, DU-145, and A549 cancer cells compared to the normal SV-HUC-1 cell line. nih.gov This suggests that specific structural modifications can lead to a more targeted anticancer effect.

Interactive Table: Cytotoxicity of Chromanone Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity | Source |

| 3-Methylidenechroman-4-one (14d ) | HL-60 (Leukemia) | More cytotoxic than carboplatin (IC50 = 1.46 ± 0.16 µM) | nih.gov |

| 3-Methylidenechroman-4-one (14d ) | NALM-6 (Leukemia) | More cytotoxic than carboplatin (IC50 = 0.50 ± 0.05 µM) | nih.gov |

| 2-(2-pyridylethyl) substituted chroman-4-ones | Breast and Lung Cancer Cells | Significant reduction in proliferation | gu.se |

| Chalcone derivatives 12 and 13 | MCF-7 (Breast) | IC50 = 4.19 ± 1.04 µM and 3.30 ± 0.92 µM, respectively | nih.gov |

| Chalcone derivatives 12 and 13 | ZR-75-1 (Breast) | IC50 = 9.40 ± 1.74 µM and 8.75 ± 2.01 µM, respectively | nih.gov |

| Chalcone derivative 12 | MDA-MB-231 (Breast) | IC50 = 6.12 ± 0.84 µM | nih.gov |

| Group B Chromanone Derivatives | MCF-7, DU-145, A549 | Enhanced selectivity for cancer cells over normal cells | nih.gov |

Apoptosis Induction and Cell Cycle Modulation Pathways

Beyond direct cytotoxicity, chromanone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.gov This is a crucial mechanism for eliminating malignant cells. mdpi.com

One study demonstrated that the highly cytotoxic 3-methylidenechroman-4-one analog, 14d , induced apoptosis in NALM-6 leukemia cells, primarily through the extrinsic pathway. nih.gov Further investigations into the mechanisms of action of chromone derivatives revealed that they can cause cell cycle arrest. For example, one derivative was found to cause S-phase arrest in a concentration-dependent manner in K562 cells. tandfonline.com

The induction of apoptosis is often linked to the modulation of key regulatory proteins. Studies on 7,8-dihydroxyflavone, a related flavonoid, showed it induced apoptosis in human hepatocarcinoma (HUH-7) cells by upregulating caspase-3 and decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Similarly, antiproliferative chromone derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and Bad. tandfonline.com The ability of flavanone/chromanone derivatives to target cancer cell mitochondria can lead to an increased Bax/Bcl-2 ratio and subsequent ROS-mediated apoptosis. nih.gov

Identification of Molecular Targets (e.g., Protein Kinases, Topoisomerases)

The anticancer effects of chromanone derivatives are rooted in their interaction with specific molecular targets within the cell.

Protein Kinases: Protein kinases are enzymes that play a critical role in cell signaling and are often dysregulated in cancer. youtube.comnih.gov Some chromanone derivatives have been identified as inhibitors of these enzymes. For instance, a series of substituted chromone and chroman-4-one derivatives were synthesized and evaluated as novel inhibitors of SIRT2, a sirtuin deacetylase with links to aging-related diseases. acs.orgnih.gov The most potent of these inhibitors had IC50 values in the low micromolar range. nih.gov Xanthone derivatives have also been shown to inhibit various isoforms of protein kinase C (PKC). nih.gov

Topoisomerases: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. youtube.com Inhibitors of these enzymes can lead to DNA damage and cell death, making them effective anticancer agents. youtube.comnih.gov While direct studies on this compound as a topoisomerase inhibitor are limited, the broader class of flavonoids has been investigated for this activity.

Receptor Binding and Signaling Pathway Modulation (In Vitro Studies)

Chromanone derivatives can exert their biological effects by binding to specific receptors and modulating intracellular signaling pathways.

Sirtuin Inhibition: A significant body of research has focused on the inhibition of sirtuins, particularly SIRT2, by chroman-4-one derivatives. acs.orgnih.gov These compounds have shown high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov The most potent SIRT2 inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 µM. nih.gov

Wnt Signaling Pathway: The Wnt signaling pathway is crucial for both embryonic development and adult tissue homeostasis, and its dysregulation is often implicated in cancer. Crosstalk between nuclear hormone receptors and the canonical Wnt pathway is a known regulatory mechanism. nih.gov Androgen signaling, for example, can modulate canonical Wnt activity in prostate epithelial basal stem cells. nih.gov While direct evidence for this compound is not available, the ability of related flavonoids to interact with various signaling pathways suggests this as a potential area of investigation.

Other Signaling Pathways: Chromone derivatives have been shown to induce cell death through both endogenous and exogenous pathways, including those related to mitochondria. tandfonline.com They can also influence the expression levels of proteins involved in apoptosis, such as Bax, Bad, and Trail R2/DR5. tandfonline.com

Structure-Activity Relationship (SAR) Studies of Substituted Chromanones

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective derivatives. nih.govnih.gov

For chroman-4-one derivatives as SIRT2 inhibitors, several key structural features have been identified:

Substituents at positions 2, 6, and 8: The most potent inhibitors were found to be substituted at these positions. nih.govnih.gov

Nature of substituents at positions 6 and 8: Larger, electron-withdrawing groups at these positions were favorable for activity. acs.orgnih.gov For example, a compound lacking a substituent at the 6-position was significantly less potent. acs.org

Alkyl chain at position 2: An alkyl chain with three to five carbons in the 2-position was found to be crucial for high potency. nih.gov The length and branching of this chain influence the inhibitory effect. acs.org

Intact carbonyl group: The presence of the carbonyl group is an essential feature for potent inhibition. acs.org

SAR studies on other chromanone derivatives have also revealed important insights. For antioxidant activity, substitutions at C-2 and C-3 with methoxyphenyl, amine derivatives, aromatic groups, benzylidene, and cyclohexyl carbamoyl (B1232498) groups can yield more potent compounds. nih.gov For antidiabetic properties, substitutions at the C-2, 3, 6, and 7 positions of the parent chromanone are effective. nih.gov In the context of anticancer activity, the presence of aromatic moieties at the C4 position of chromone-tetrahydropyrimidine carboxylate analogs can enhance their cytotoxicity. researchgate.net

Interactive Table: Summary of Structure-Activity Relationships for Chromanone Derivatives

| Position of Substitution | Favorable Substituents for Activity | Target/Activity | Source |

| 2 | Alkyl chain (3-5 carbons) | SIRT2 Inhibition | nih.gov |

| 6 and 8 | Large, electron-withdrawing groups | SIRT2 Inhibition | acs.orgnih.gov |

| 2 and 3 | Methoxyphenyl, amine derivatives, aromatic groups, benzylidene, cyclohexyl carbamoyl | Antioxidant | nih.gov |

| 2, 3, 6, and 7 | Various substituents | Antidiabetic | nih.gov |

| 4 | Aromatic moieties (e.g., substituted phenyls) | Cytotoxicity | researchgate.net |

Derivatization Strategies and Analogue Design Based on 6,8 Dimethyl 7 Hydroxychroman 4 One

Synthesis of Novel Chromanone Derivatives for Enhanced Biological Activity

The synthesis of novel chromanone derivatives from 6,8-dimethyl-7-hydroxychroman-4-one is a key area of research for improving its therapeutic potential. These efforts focus on targeted modifications of the chromanone core to influence its interaction with biological targets.

Modifications at specific positions of the chromanone ring are a common strategy to modulate the biological activity of the parent compound.

C-2 and C-3 Positions: The C-2 and C-3 positions of the chromanone ring are frequent targets for modification. For instance, the introduction of substituents at these positions can influence the molecule's stereochemistry and its ability to interact with specific enzymes or receptors. Studies on related flavanones have shown that microbial transformations can introduce hydroxyl groups at the C-3 position, and dehydrogenation between C-2 and C-3 can occur, leading to flavone (B191248) formation. core.ac.uk These types of modifications can significantly alter the antioxidant properties of the resulting compounds. core.ac.uk

C-4 Position (Carbonyl Group): The carbonyl group at the C-4 position is a key site for chemical reactions. Its reduction can lead to the corresponding alcohol, which may exhibit different biological activities. For example, in the synthesis of related flavonoid derivatives, the reduction of the C-4 carbonyl is a step in creating more complex structures. nih.gov

C-7 Position (Hydroxyl Group): The hydroxyl group at the C-7 position is crucial for the antioxidant activity of many chromanones and can be a site for derivatization. Alkylation or esterification of this hydroxyl group can modulate the compound's lipophilicity and, consequently, its absorption and distribution in biological systems. nih.gov For instance, O-methylation at the C-7 position has been observed in microbial transformations of 7-hydroxyflavanone. core.ac.uk The synthesis of various ethers and esters at this position can be achieved by reacting the parent chromanone with different alkyl or acyl halides. nih.gov

| Position | Type of Modification | Potential Effect on Biological Activity |

| C-2, C-3 | Hydroxylation, Dehydrogenation | Altered antioxidant and enzyme inhibitory activity |

| C-4 | Reduction of carbonyl group | Modified interaction with biological targets |

| C-7 | Alkylation, Esterification | Modulated lipophilicity and bioavailability |

Heterocyclic Annulation and Scaffold Hybridization

Fusing additional heterocyclic rings to the chromanone scaffold, a process known as heterocyclic annulation, can lead to hybrid molecules with novel biological profiles. This strategy aims to combine the pharmacophoric features of the chromanone with those of other heterocyclic systems. For example, the Knoevenagel condensation of a formyl-substituted chromanone with N,N-disubstituted cyanoacetamides can yield derivatives with an appended acrylamide (B121943) moiety. researchgate.net This approach has been used to synthesize new coumarin (B35378) derivatives with potential biological activities. researchgate.net Similarly, the synthesis of triazole derivatives from 8-hydroxyquinoline (B1678124) demonstrates how a heterocyclic core can be expanded to create compounds with enhanced antimicrobial properties. nih.gov

Introduction of Chirality and Stereoisomeric Effects

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct biological activities. The spatial arrangement of substituents can significantly influence the interaction of a molecule with its biological target. For instance, in the synthesis of lupeol (B1675499) derivatives, the addition of Grignard reagents to a ketone resulted in the formation of two epimers with different stereochemistry. mdpi.com The separation and biological evaluation of these individual stereoisomers are crucial to understanding their structure-activity relationships. While specific studies on the stereoisomeric effects of this compound derivatives are not detailed in the provided context, the principles of stereochemistry suggest that the introduction of a chiral center, for example at the C-2 or C-3 position, would likely result in enantiomers or diastereomers with differing biological potencies.

Design and Synthesis of Homoisoflavonoid Analogues

Homoisoflavonoids are a class of natural products structurally related to chromanones. The design and synthesis of homoisoflavonoid analogues based on the this compound scaffold is a promising strategy for developing new therapeutic agents. The synthesis of these analogues often involves a Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization. researchgate.net A key step in the synthesis of some homoisoflavonoids is the 1,4-reduction (Michael addition) of a corresponding chromenone. nih.gov

A general synthetic route to homoisoflavonoids can involve the following key steps:

Aldol condensation of the chromanone with an appropriate arylaldehyde.

Subsequent catalytic hydrogenation. nih.gov

These synthetic efforts can provide access to a variety of analogues with potential antiangiogenic or other biological activities. nih.gov

Analytical Methodologies for Research on 6,8 Dimethyl 7 Hydroxychroman 4 One in Complex Matrices

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the separation and purity assessment of 6,8-Dimethyl-7-hydroxychroman-4-one from starting materials, synthetic byproducts, or other components in a complex mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target analyte from structurally similar impurities.

A typical reversed-phase HPLC method for the analysis of chroman-4-one derivatives involves a C18 column and a mobile phase gradient of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, with the wavelength set at the absorption maximum of the chroman-4-one core, which is typically in the range of 220-350 nm. For purity analysis, the peak area percentage of this compound is calculated relative to the total area of all observed peaks. The development of such methods often requires careful optimization of the mobile phase composition and gradient to achieve adequate separation from all potential impurities. researchgate.net

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 min |

Note: This is a representative method and may require optimization.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its relatively low volatility and the presence of a polar hydroxyl group, which can lead to peak tailing and poor chromatographic performance.

To overcome these limitations, derivatization is typically required to increase the volatility and thermal stability of the analyte. The phenolic hydroxyl group can be converted to a less polar and more volatile ether or ester derivative. However, due to the need for this extra sample preparation step, HPLC is often the preferred method for routine purity analysis of this compound.

Thin-Layer Chromatography (TLC)